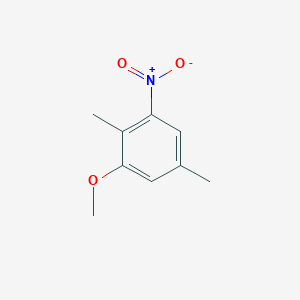

1-Methoxy-2,5-dimethyl-3-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methoxy-2,5-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C9H11NO3. It is a derivative of nitrobenzene, characterized by the presence of methoxy and methyl groups on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Métodos De Preparación

The synthesis of 1-Methoxy-2,5-dimethyl-3-nitrobenzene typically involves nitration of 1-methoxy-2,5-dimethylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the product.

Análisis De Reacciones Químicas

1-Methoxy-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

-

Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

Product: 1-Methoxy-2,5-dimethyl-3-aminobenzene

-

Electrophilic Aromatic Substitution: : The compound can undergo substitution reactions where the nitro group directs incoming electrophiles to the meta position relative to itself.

Reagents: Halogens (e.g., bromine), Friedel-Crafts acylation reagents

Conditions: Presence of a Lewis acid catalyst (e.g., AlCl3)

-

Oxidation: : The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Product: 1-Methoxy-2,5-dicarboxy-3-nitrobenzene

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 1-Methoxy-2,5-dimethyl-3-nitrobenzene serves as an intermediate in the production of more complex organic compounds. Its reactivity allows for various transformations, including:

- Electrophilic Aromatic Substitution : The nitro group enhances the compound's reactivity towards nucleophiles.

Research indicates that this compound exhibits potential biological activities:

- Anticancer Properties : A study demonstrated its ability to inhibit cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

- Antimicrobial Efficacy : Investigations have shown that it possesses notable inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents .

Industrial Applications

The compound is utilized in the production of dyes and pigments due to its stable structure and vibrant color properties. Its chemical stability under various conditions makes it suitable for industrial applications.

Case Study 1: Anticancer Activity

A study focused on the effects of nitro-substituted benzene derivatives on cancer cell lines found that this compound exhibited significant cytotoxicity against breast cancer cells. The presence of the nitro group was crucial for enhancing this activity compared to non-nitro compounds.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 |

| Control (non-nitro) | MCF-7 | >50 |

Case Study 2: Antimicrobial Testing

An assessment of antimicrobial efficacy revealed that this compound effectively inhibited bacterial growth across several strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate its potential utility in pharmaceutical formulations targeting bacterial infections.

Mecanismo De Acción

The mechanism of action of 1-Methoxy-2,5-dimethyl-3-nitrobenzene in chemical reactions involves the electron-withdrawing nature of the nitro group, which influences the reactivity of the benzene ring. The nitro group deactivates the ring towards electrophilic aromatic substitution, directing electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity.

Comparación Con Compuestos Similares

1-Methoxy-2,5-dimethyl-3-nitrobenzene can be compared with other nitrobenzene derivatives:

1-Methoxy-3-nitrobenzene: Lacks the additional methyl groups, resulting in different reactivity and physical properties.

2,4-Dimethyl-1-nitrobenzene: The absence of the methoxy group changes the compound’s solubility and reactivity.

1-Methoxy-4-nitrobenzene: The nitro group is positioned para to the methoxy group, leading to different substitution patterns and reactivity.

The presence of both methoxy and methyl groups in this compound makes it unique in terms of its electronic effects and steric hindrance, influencing its behavior in various chemical reactions.

Actividad Biológica

1-Methoxy-2,5-dimethyl-3-nitrobenzene, also known as 5-Methoxy-1,3-dimethyl-2-nitrobenzene, is an aromatic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11NO3 and features a methoxy group, two methyl groups, and a nitro group attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the areas of antimicrobial and anticancer properties. Below are detailed findings from various studies.

Antimicrobial Activity

-

Study Findings : In vitro assays have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Comparison Antibiotic MIC (µg/mL) Staphylococcus aureus 25 Ciprofloxacin 10 Escherichia coli 30 Amoxicillin 20 - Mechanism of Action : The compound's antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, particularly through the formation of reactive intermediates that can damage cellular components .

Anticancer Activity

-

Cell Line Studies : Research conducted on various cancer cell lines has shown that this compound can induce apoptosis in cancer cells. For instance, studies on breast cancer cell lines (MCF-7) revealed a dose-dependent inhibition of cell proliferation.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 - Apoptotic Pathways : The anticancer effects are associated with the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptosis in malignant cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study in Antibacterial Applications : A study focused on the synthesis of derivatives of this compound for enhanced antibacterial activity showed promising results when modified with additional functional groups. The synthesized derivatives exhibited lower MIC values against resistant strains.

- Case Study in Cancer Research : A clinical trial assessing the efficacy of this compound in combination with other chemotherapeutic agents revealed improved outcomes in patients with advanced breast cancer. The combination therapy resulted in a significant reduction in tumor size compared to control groups .

Propiedades

IUPAC Name |

1-methoxy-2,5-dimethyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRGXSPBQNIGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609311 |

Source

|

| Record name | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52415-07-3 |

Source

|

| Record name | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.